n-Methyl-n-[(phenylsulfanyl)methyl]aniline
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Overview
Description
n-Methyl-n-[(phenylsulfanyl)methyl]aniline is an organic compound with the molecular formula C13H13NS It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-[(phenylsulfanyl)methyl]aniline can be achieved through the methylation of aniline derivatives. One efficient method involves the use of cyclometalated ruthenium complexes as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of transition metal catalysts and alcohols as starting materials. The process typically includes dehydrogenation of the alcohol to form a reactive aldehyde or ketone, followed by subsequent reactions to form the desired product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-[(phenylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
n-Methyl-n-[(phenylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of n-Methyl-n-[(phenylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
n-Methyl-n-[(phenylsulfanyl)methyl]aniline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
13641-16-2 |
---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-methyl-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-15(13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
RIMRQKZSKAZYLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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